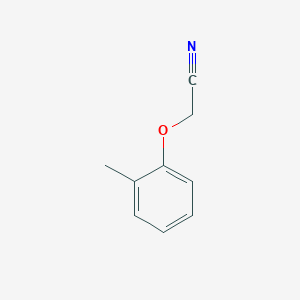

o-Tolyloxyacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUADOZOKWWDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404809 | |

| Record name | o-Tolyloxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50635-21-7 | |

| Record name | o-Tolyloxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-TOLYLOXY-ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of o-Tolyloxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for o-tolyloxyacetonitrile, a valuable chemical intermediate. The content is tailored for an audience with a strong background in organic chemistry and is intended to support research and development efforts. This document outlines the core synthetic methodology, provides a detailed experimental protocol, and presents data in a structured format for ease of reference.

Introduction

This compound, also known as 2-(2-methylphenoxy)acetonitrile, is an organic compound with the chemical formula C₉H₉NO. Its structure, featuring a cyanomethyl ether linked to an o-cresol moiety, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The primary and most established method for its synthesis is the Williamson ether synthesis.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most practical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The synthesis involves the deprotonation of a phenol, in this case, o-cresol, to form a phenoxide ion. This is followed by the reaction of the phenoxide nucleophile with an alkyl halide, chloroacetonitrile.[2]

The general transformation is as follows:

Caption: General scheme of the Williamson ether synthesis for this compound.

For the synthesis of aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[3] The reaction generally requires heating to proceed at a reasonable rate.

Detailed Experimental Protocol

The following protocol is a detailed, representative procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies for similar phenolic compounds.

Materials:

-

o-Cresol (1.0 eq.)

-

Chloroacetonitrile (1.1 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle with a temperature controller

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 eq.) and anhydrous DMF.

-

Addition of o-Cresol: To the stirred suspension, add o-cresol (1.0 eq.) via syringe.

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium o-cresolate.

-

Addition of Chloroacetonitrile: Add chloroacetonitrile (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

As of the date of this document, specific experimental quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes the expected and predicted data for the compound.

| Parameter | Data | Source |

| Molecular Formula | C₉H₉NO | PubChem |

| Molecular Weight | 147.18 g/mol | PubChem |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred |

| Yield | 50-95% (expected for laboratory scale) | [4] |

| Boiling Point | Not reported; expected to be distillable under vacuum | - |

| Melting Point | Not reported | - |

| ¹H NMR | Not reported | - |

| ¹³C NMR | Not reported | - |

| IR Spectroscopy | Expected C≡N stretch ~2250 cm⁻¹, C-O-C stretch ~1250 cm⁻¹ | Inferred |

| Mass Spectrometry | Predicted [M+H]⁺ m/z: 148.0757 | [5] |

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a robust and well-understood reaction. The provided protocol, based on analogous transformations, offers a reliable starting point for laboratory-scale preparation. While detailed experimental characterization data is currently sparse in the public domain, the established principles of organic synthesis allow for a high degree of confidence in the proposed methodology. Further experimental work is required to fully characterize the compound and optimize the reaction conditions for yield and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of o-Tolyloxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyloxyacetonitrile, also known as 2-(o-tolyloxy)acetonitrile, is an aromatic nitrile compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Its structure, featuring a cyanomethyl group attached to an o-cresol via an ether linkage, imparts a unique combination of reactivity and physicochemical characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key available and predicted physicochemical properties to provide a foundational understanding of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem[1] |

| Molecular Weight | 147.17 g/mol | Parchem[2], Sigma-Aldrich[3] |

| CAS Number | 50635-21-7 | Parchem[2], Allschoolabs[4] |

| Predicted XlogP | 2.2 | PubChem[1] |

| Physical State | Solid (predicted) | Inferred from related structures |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in common organic solvents such as ethers, and chlorinated solvents. Limited solubility in water is predicted. |

Synthesis of this compound

A robust and widely used method for the synthesis of aryl ethers like this compound is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Reaction Scheme

The synthesis proceeds by the deprotonation of o-cresol with a suitable base to form the o-cresoxide anion, which then acts as a nucleophile and attacks chloroacetonitrile to displace the chloride ion, forming the desired ether linkage.

Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and may require optimization.

Materials:

-

o-Cresol

-

Chloroacetonitrile

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Preparation of the Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of o-cresol (1.0 equivalent) in anhydrous DMF to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium o-cresoxide.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C.

-

Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

Aromatic Protons: A complex multiplet in the range of δ 6.8-7.3 ppm, corresponding to the four protons on the benzene ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.

-

Methylene Protons (-O-CH₂-CN): A singlet at approximately δ 4.8 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent oxygen atom and the nitrile group.

-

Methyl Protons (-CH₃): A singlet at around δ 2.2 ppm, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display nine distinct signals:

-

Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.[8]

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the ether linkage (C-O) will be the most downfield, while the carbon bearing the methyl group will also have a characteristic chemical shift.

-

Methylene Carbon (-O-CH₂-CN): A signal around δ 55-65 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2250-2230 cm⁻¹, characteristic of a nitrile group.[9]

-

C-O-C Stretch (Aryl Ether): Strong, characteristic absorptions in the region of 1270-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).

-

Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[9]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern would likely involve:

-

Loss of the cyanomethyl radical (•CH₂CN): This would lead to a fragment ion corresponding to the o-cresoxy cation at m/z = 107. This is often a major fragmentation pathway for aryl ethers.

-

Formation of the cyanomethyl cation ([CH₂CN]⁺): A peak at m/z = 40.

-

Fragmentation of the aromatic ring: Further fragmentation of the o-cresoxy cation could lead to characteristic peaks corresponding to the loss of CO and other neutral fragments.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Caption: Williamson ether synthesis of this compound.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While comprehensive experimental data on its physicochemical properties are limited, this guide provides a solid foundation based on established chemical principles and predictive models. The outlined synthesis protocol offers a practical starting point for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this versatile molecule.

References

- 1. PubChemLite - O-tolyloxy-acetonitrile (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 2. parchem.com [parchem.com]

- 3. O-TOLYLOXY-ACETONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Buy Online - O-TOLYLOXY-ACETONITRILE - 99%, high purity , CAS No.50635-21-7 - We Deliver Worldwide [allschoolabs.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

o-Tolyloxyacetonitrile: A Technical Guide for Researchers

CAS Number: 50635-21-7

This technical guide provides a comprehensive overview of o-Tolyloxyacetonitrile, also known as 2-(2-methylphenoxy)acetonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of published data, this guide summarizes the existing information and presents a generalized experimental protocol for its synthesis based on established chemical methodologies.

Physicochemical and Spectroscopic Data

This compound is a chemical intermediate that is primarily used in organic synthesis.[1] It is a liquid at room temperature and is available in various purities.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [3][4][5][6][7][8][9] |

| Molecular Weight | 147.17 g/mol | [3][4][5][6][10] |

| Physical State | Liquid | [2] |

| Purity | 95% - 99% | [2] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and plausible method can be derived from the synthesis of similar aryloxyacetonitriles. The Williamson ether synthesis is a common and effective method for preparing such compounds. This involves the reaction of a phenoxide with an alkyl halide. In this case, o-cresol would be deprotonated to form the corresponding phenoxide, which is then reacted with chloroacetonitrile or bromoacetonitrile.

Proposed Experimental Protocol:

Materials:

-

o-Cresol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Chloroacetonitrile or Bromoacetonitrile

-

Acetone or Acetonitrile (as solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Dichloromethane or Diethyl ether (for extraction)

-

Deionized water

Procedure:

-

Formation of the Phenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol in a suitable solvent such as acetone or acetonitrile.

-

Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the o-cresoxide salt.

-

-

Nucleophilic Substitution:

-

To the stirred solution of the o-cresoxide, add chloroacetonitrile or bromoacetonitrile dropwise.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether and wash it with deionized water to remove any remaining salts and base.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

-

Proposed Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Toxicological and Biological Activity

There is a significant lack of publicly available data on the toxicological properties and biological activity of this compound. No LD50 values, carcinogenicity, mutagenicity, or reproductive toxicity data have been found in the searched literature. Similarly, there are no published studies detailing its mechanism of action or its effects on any biological signaling pathways. Researchers and drug development professionals should handle this compound with appropriate caution as an untested chemical and perform their own comprehensive toxicological and biological activity assessments.

Applications

This compound is primarily utilized as an intermediate in organic synthesis.[1] Its structure, containing a nitrile group and an aryloxy moiety, makes it a versatile building block for the synthesis of more complex molecules, potentially including pharmaceuticals and agrochemicals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications.

Disclaimer

This technical guide has been compiled from the limited information available in the public domain. The absence of comprehensive data on physicochemical properties, toxicology, and biological activity necessitates that this compound be handled with care in a laboratory setting. The provided synthesis protocol is a generalized representation and has not been validated for this specific compound. Researchers should conduct their own literature searches and experimental validations.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(o-Tolyl)acetonitrile | C9H9N | CID 31155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal activity of tautomycin and related compounds against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 8. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 9. Buy Online - O-TOLYLOXY-ACETONITRILE - 99%, high purity , CAS No.50635-21-7 - We Deliver Worldwide [allschoolabs.com]

- 10. Relevance of broad-spectrum and fungicidal activity of antifungals in the treatment of dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

"o-Tolyloxyacetonitrile" molecular structure and weight

This guide provides a detailed summary of the molecular structure, weight, and other physicochemical properties of o-Tolyloxyacetonitrile, a chemical compound of interest in early-stage scientific research and discovery. The information is presented to support researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Data

This compound, also known as 2-(2-Methylphenoxy)acetonitrile, is a specialty chemical.[1] Its key identifiers and molecular properties are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H9NO | [1][2] |

| Molecular Weight | 147.178 g/mol | |

| CAS Number | 50635-21-7 | [1][3] |

| Canonical SMILES | CC1=CC=CC=C1OCC#N | [2] |

| InChI | InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,7H2,1H3 | [2] |

| InChIKey | PLUADOZOKWWDIF-UHFFFAOYSA-N | [2] |

Experimental Protocols and Applications

Currently, detailed experimental protocols and established signaling pathways involving this compound are not widely available in public-domain scientific literature. The compound is primarily supplied for early discovery research, and comprehensive analytical data is not consistently collected or published by suppliers. Researchers are advised to assume responsibility for confirming the product's identity and purity for their specific applications.

Chemical Identification and Structure

The following diagram illustrates the key identifiers and structural representations for this compound.

Caption: Logical relationship of this compound's identifiers and properties.

References

Spectroscopic and Synthetic Profile of o-Tolyloxyacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for o-Tolyloxyacetonitrile (2-(o-tolyloxy)acetonitrile), a valuable building block in organic synthesis. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data alongside a comprehensive, hypothetical experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational models and serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | Ar-H |

| ~7.18 | t | 1H | Ar-H |

| ~6.95 | t | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~4.70 | s | 2H | O-CH₂-CN |

| ~2.25 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155.0 | Ar-C-O |

| ~131.0 | Ar-C |

| ~127.0 | Ar-C |

| ~121.0 | Ar-C |

| ~115.0 | -CN |

| ~112.0 | Ar-C |

| ~55.0 | O-CH₂-CN |

| ~16.0 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1600, 1500 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1050 | Strong | Aryl-O-C stretch (symmetric) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 148.0757 |

| [M+Na]⁺ | 170.0576 |

| [M]⁺ | 147.0679 |

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of this compound based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Synthesis of this compound via Williamson Ether Synthesis

This procedure describes the reaction of o-cresol with bromoacetonitrile in the presence of a base.

Materials:

-

o-Cresol

-

Bromoacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add bromoacetonitrile (1.1 equivalents) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the analytical workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for this compound.

References

Technical Guide: Solubility of o-Tolyloxyacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of o-Tolyloxyacetonitrile in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide includes a standardized table for data presentation and a detailed experimental protocol for the gravimetric determination of solubility. A workflow diagram is also provided to visually represent the experimental process, offering a complete resource for laboratory investigation.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. The solubility of a compound dictates its behavior in solution, which is a fundamental aspect of its chemical and physical properties.

Currently, there is a notable absence of published quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this information gap by providing researchers with the necessary tools and methodologies to conduct their own solubility assessments in a structured and reproducible manner.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical supplier documentation. To facilitate standardized data collection and comparison across different laboratories, the following table is provided for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

|---|---|---|---|

| Acetone | Data Not Available | Gravimetric | |

| Acetonitrile | Data Not Available | Gravimetric | |

| Chloroform | Data Not Available | Gravimetric | |

| Dichloromethane | Data Not Available | Gravimetric | |

| Dimethylformamide (DMF) | Data Not Available | Gravimetric | |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Gravimetric | |

| Ethanol | Data Not Available | Gravimetric | |

| Ethyl Acetate | Data Not Available | Gravimetric | |

| Hexane | Data Not Available | Gravimetric | |

| Isopropanol | Data Not Available | Gravimetric | |

| Methanol | Data Not Available | Gravimetric | |

| Tetrahydrofuran (THF) | Data Not Available | Gravimetric |

| Toluene | | Data Not Available | Gravimetric |

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol details the gravimetric method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is reliable and relies on the direct measurement of mass.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with secure caps (e.g., screw-cap vials)

-

Temperature-controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum oven

-

Pipettes and other standard laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or watch glass. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporation dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's boiling point should be considered for efficient evaporation.

-

Continue drying until a constant mass of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid (solute) by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dry solid.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the filtered saturated solution.

-

Express the solubility in grams of solute per 100 mL of solvent, or other appropriate units, using the density of the solvent to convert mass to volume if necessary.

-

3.3. Safety Precautions

-

Always work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

o-Tolyloxyacetonitrile: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyloxyacetonitrile, a member of the aryl oxyacetonitrile class of compounds, holds potential as a building block in medicinal chemistry and drug development. Understanding its chemical stability is paramount for ensuring its quality, purity, and suitability for research and manufacturing purposes. This technical guide provides a framework for assessing the stability of this compound and offers recommendations for its proper storage and handling.

Recommended Storage and Handling

While specific long-term stability data is not published, general principles for the storage of organic nitriles and ethers should be followed to minimize degradation.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. |

| Light | Protect from light. Store in amber vials or light-resistant containers. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound is to be stored for extended periods. |

| Container | Use well-sealed containers to prevent moisture ingress and evaporation. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid generating dust or aerosols. |

| Incompatible Materials | Keep away from strong oxidizing agents, strong acids, and strong bases, as these may promote degradation. |

Potential Degradation Pathways

Based on the structure of this compound, two primary degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid (o-tolyloxyacetic acid) or amide intermediate. The ether linkage could also be susceptible to cleavage under strong acidic conditions.

-

Oxidation: The aromatic ring and the benzylic-like ether linkage may be susceptible to oxidation, leading to the formation of various degradation products.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2] The goal is to achieve a target degradation of 5-20%.[4]

Materials and Reagents

-

This compound (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol (HPLC grade)

-

Phosphate buffer (pH 7.4)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS) coupled to the HPLC system (LC-MS) for peak identification

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Oven

-

Photostability chamber

Experimental Workflow

Figure 1: Experimental workflow for the forced degradation study of this compound.

Detailed Methodologies

4.4.1. Preparation of Stock Solution

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

4.4.2. Stress Conditions

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl and 1 mL of 1 M HCl in separate vials.

-

Keep one set of vials at room temperature and another set at 60°C.

-

Analyze samples at 0, 2, 4, 8, and 24 hours.

-

Before analysis, neutralize the samples with an equivalent amount of NaOH.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH in separate vials.

-

Keep one set of vials at room temperature and another set at 60°C.

-

Analyze samples at 0, 2, 4, 8, and 24 hours.

-

Before analysis, neutralize the samples with an equivalent amount of HCl.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂ in separate vials.

-

Keep the vials at room temperature, protected from light.

-

Analyze samples at 0, 2, 4, 8, and 24 hours.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of solid this compound in an oven at 80°C.

-

Solution State: Keep a vial of the stock solution in an oven at 80°C.

-

Analyze samples at 1, 3, and 7 days.

-

-

Photolytic Degradation:

-

Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

4.4.3. Analytical Method

A stability-indicating analytical method should be developed and validated to separate the parent compound from any degradation products.

-

HPLC-UV Method (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 270 nm).

-

Injection Volume: 10 µL

-

-

LC-MS Method:

-

Use the same chromatographic conditions as the HPLC-UV method.

-

The mass spectrometer should be operated in a positive and negative ionization mode to obtain molecular weight information of the parent compound and any degradation products.

-

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Time (hours/days) | % Assay of this compound | % Degradation | Number of Degradants | RRT of Major Degradants |

| 0.1 M HCl (RT) | 24 h | ||||

| 1 M HCl (60°C) | 24 h | ||||

| 0.1 M NaOH (RT) | 24 h | ||||

| 1 M NaOH (60°C) | 24 h | ||||

| 3% H₂O₂ (RT) | 24 h | ||||

| 30% H₂O₂ (RT) | 24 h | ||||

| Thermal (Solid, 80°C) | 7 d | ||||

| Thermal (Solution, 80°C) | 7 d | ||||

| Photolytic (ICH Q1B) | - | ||||

| Control (Dark) | - |

*RRT: Relative Retention Time

Conclusion

A thorough understanding of the stability of this compound is crucial for its successful application in research and development. While specific data is not publicly available, the application of systematic forced degradation studies, as outlined in this guide, will enable researchers to identify potential degradation pathways, establish appropriate storage and handling conditions, and develop a robust stability-indicating analytical method. This proactive approach to stability assessment will ensure the quality and reliability of this compound in its intended applications.

References

An In-depth Technical Guide to the Potential Reaction Mechanisms of o-Tolyloxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyloxyacetonitrile, a versatile chemical intermediate, possesses multiple reactive sites that allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the potential reaction mechanisms involving this compound, with a focus on photochemical rearrangements, hydrolysis, reduction, and carbon-carbon bond-forming reactions. Detailed experimental protocols, derived from established methodologies for analogous compounds, are presented to facilitate practical application in a research and development setting. Quantitative data has been summarized in structured tables for comparative analysis, and key reaction pathways are visualized using DOT language diagrams to provide a clear conceptual framework. This document is intended to serve as a valuable resource for chemists engaged in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where aryloxyacetonitrile derivatives are important building blocks.

Introduction

This compound, also known as 2-(o-tolyloxy)acetonitrile or o-cresoxyacetonitrile, is an aromatic ether possessing a nitrile functional group. Its structure, featuring a reactive methylene group, a nitrile moiety, and an aromatic ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules. Understanding the reactivity of this compound is crucial for its effective utilization in the development of novel pharmaceuticals and functional materials. This guide explores the primary reaction mechanisms that this compound can undergo, providing a theoretical and practical foundation for its synthetic applications.

Photochemical Rearrangement: The Photo-Fries Reaction

Aryloxyacetonitriles, upon irradiation with UV light, can undergo a Photo-Fries type rearrangement. This reaction involves the homolytic cleavage of the etheric C-O bond, followed by the recombination of the resulting radicals at the ortho and para positions of the aromatic ring.[1] For this compound, this would lead to the formation of cyanomethyl-substituted cresols.

The reaction is believed to proceed through a radical mechanism within a solvent cage.[2] The efficiency and regioselectivity of the rearrangement can be influenced by the solvent and the presence of substituents on the aromatic ring.[3][4]

Caption: Photo-Fries rearrangement of this compound.

Experimental Protocol: General Procedure for Photo-Fries Rearrangement

This protocol is a general representation based on the photochemical rearrangement of related aryloxyacetonitriles.[1]

Materials:

-

This compound

-

Methanol (spectroscopic grade)

-

Quartz reaction vessel

-

High-pressure mercury lamp

-

Nitrogen or Argon source

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

A solution of this compound (1.0 g) in methanol (200 mL) is placed in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with dry nitrogen or argon for 30 minutes.

-

The reaction vessel is irradiated with a high-pressure mercury lamp while maintaining a gentle stream of the inert gas.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the ortho and para rearranged products.

| Reactant | Product(s) | Solvent | Conditions | Yield (%) | Reference |

| Aryloxyacetonitriles | o- and p-Hydroxybenzyl cyanides | Methanol | hν | N/A | [1] |

| o-Cresyl acetate | 3-Methyl-2-hydroxyacetophenone, 3-Methyl-4-hydroxyacetophenone | Cyclohexane/PE films | hν | Varies | [3][4] |

Reactions of the Nitrile Group

The nitrile group in this compound is susceptible to a variety of transformations, including hydrolysis and reduction.

Hydrolysis

The hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions.

Partial hydrolysis of the nitrile under controlled acidic or basic conditions yields the corresponding amide.

References

- 1. Light-induced rearrangement of aryloxyacetonitriles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Photo fries rearrangement | PPTX [slideshare.net]

- 3. marmacs.org [marmacs.org]

- 4. Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling o-Tolyloxyacetonitrile: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of o-Tolyloxyacetonitrile, a niche chemical compound. While its contemporary applications remain specialized, understanding its origins and early preparation methods offers valuable insights into the evolution of organic synthesis. This document details the first reported synthesis, provides a meticulously reconstructed experimental protocol, and presents key physical data from its initial characterization.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1920 publication in the Journal of the Chemical Society by Higginbotham and Stephen. In their work on tolyloxyacetamides and their derivatives, the authors noted that the ortho-isomer of tolyloxyacetonitrile had not been previously described. Their research marked the formal entry of this compound into the scientific literature. The synthesis was achieved through the dehydration of the corresponding amide, o-tolyloxyacetamide, using phosphoric oxide. This method was a common approach for the preparation of nitriles from amides during that period. The authors characterized this compound as a yellow oil with a boiling point of 133°C at a pressure of 10 mm Hg. They also observed that the nitrile could be hydrolyzed to the corresponding o-tolyloxyacetic acid upon boiling with aqueous sodium hydroxide.

The synthesis of this compound can be contextualized within the broader development of ether synthesis, particularly the Williamson ether synthesis, which provides a general method for preparing the aryloxy linkage. This reaction, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. While not the specific method used for the final nitrile formation in the 1920 report, the principles of the Williamson synthesis would have been fundamental to the preparation of the precursor, o-tolyloxyacetamide, from o-cresol and a suitable chloroacetamide derivative.

Physicochemical Data

The following table summarizes the key quantitative data reported in the initial discovery of this compound.

| Property | Value | Source |

| Boiling Point | 133 °C (at 10 mm Hg) | Higginbotham and Stephen, 1920 |

| Appearance | Yellow oil | Higginbotham and Stephen, 1920 |

| Solubility | Soluble in usual organic solvents | Higginbotham and Stephen, 1920 |

| Reactivity | Hydrolyzes to o-tolyloxyacetic acid with boiling aqueous sodium hydroxide | Higginbotham and Stephen, 1920 |

Experimental Protocol: Synthesis of this compound (Higginbotham and Stephen, 1920)

The following protocol is a detailed reconstruction of the method described in the 1920 Journal of the Chemical Society.

Objective: To synthesize this compound via the dehydration of o-tolyloxyacetamide.

Reactants:

-

o-Tolyloxyacetamide

-

Phosphoric oxide (P₄O₁₀)

Apparatus:

-

Distillation flask

-

Oil bath

-

Receiver flask with a side-arm

-

Vacuum pump

Procedure:

-

Preparation of the Reaction Mixture: In a distillation flask, intimately mix 10 grams of o-tolyloxyacetamide with 10 grams of phosphoric oxide.

-

Initiation of the Reaction: Gently warm the flask in an oil bath to a temperature of 120°C. The reaction is expected to commence at this temperature.

-

Distillation under Reduced Pressure: Once the reaction has initiated, connect the side-tube of the receiver flask to a vacuum pump to reduce the pressure. A yellow oil, this compound, will begin to distill at approximately 130°C under 10 mm Hg pressure.

-

Completion of the Reaction: After the initial distillation, which should take about fifteen minutes, raise the temperature of the oil bath to 150°C. Continue the distillation for an additional ten minutes to ensure the reaction goes to completion.

-

Collection and Yield: Collect the distilled yellow oil. The reported yield for this procedure is six grams of this compound.

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound as described by Higginbotham and Stephen.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

At present, there is a notable absence of publicly available scientific literature detailing any specific biological activities or signaling pathway interactions for this compound. Its primary historical and current identity is that of a chemical intermediate. Further research would be required to explore any potential pharmacological or biological effects.

Conclusion

The discovery of this compound in 1920 by Higginbotham and Stephen provides a snapshot into the synthetic methodologies of the early 20th century. The dehydration of an amide using phosphoric oxide, while a classic method, has largely been supplanted by more modern and milder reagents. This technical guide serves to document the historical origins of this compound, providing a foundational understanding for researchers who may encounter it in the context of chemical history or as a building block in contemporary organic synthesis. The lack of data on its biological activity presents a potential area for future investigation.

Theoretical Studies on o-Tolyloxyacetonitrile: An In-depth Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive theoretical overview of o-Tolyloxyacetonitrile, a niche organic compound with potential applications in agrochemical and pharmaceutical development. Due to the limited availability of direct experimental data, this paper extrapolates from established chemical principles and data from structurally analogous compounds to present a detailed examination of its synthesis, characterization, and potential biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel aryloxyacetonitrile derivatives. All quantitative data are summarized in structured tables, and detailed hypothetical experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction

This compound, also known as 2-(2-methylphenoxy)acetonitrile, belongs to the class of aryloxyacetonitriles. This class of compounds is characterized by an aryloxy group connected to an acetonitrile moiety. The structural motif of an ether linkage to an aromatic ring is present in many biologically active molecules, including herbicides and pharmaceuticals. The nitrile group, a versatile functional group, is also a common feature in many bioactive compounds, contributing to their metabolic stability and binding interactions with biological targets. This guide aims to provide a robust theoretical framework for the synthesis and study of this compound, thereby facilitating future experimental investigations into its properties and potential applications.

Synthesis of this compound

A plausible and widely used method for the synthesis of aryloxyacetonitriles is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In the case of this compound, this would involve the reaction of o-cresol with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

Proposed Synthesis Route: Williamson Ether Synthesis

The synthesis proceeds via the deprotonation of o-cresol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile in an SN2 reaction to form the desired ether.

Reaction Scheme:

o-Cresol + Haloacetonitrile → this compound + Salt

Detailed Experimental Protocol (Hypothetical)

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of o-cresol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add 1.1 equivalents of a powdered anhydrous base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Reaction with Haloacetonitrile: To the stirred suspension, add 1.05 equivalents of chloroacetonitrile or bromoacetonitrile dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Methodological & Application

Application Notes: Synthesis of Aryloxyacetic Acid Derivatives from o-Tolyloxyacetonitrile

Introduction

o-Tolyloxyacetonitrile and its structural analogs are valuable precursors in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The aryloxyacetic acid moiety, accessible through the hydrolysis of the corresponding nitrile, is a key pharmacophore found in various herbicides, plant growth regulators, and therapeutic agents. The straightforward and efficient conversion of the nitrile group into a carboxylic acid makes this compound an important starting material for developing new chemical entities.

Core Synthetic Transformation: Nitrile Hydrolysis

The primary method for converting this compound to its corresponding carboxylic acid derivative, o-tolyloxyacetic acid, is through hydrolysis. This transformation can be effectively achieved under either acidic or alkaline conditions.[1][2] The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid (or its salt).[2][3]

-

Acidic Hydrolysis: Heating the nitrile under reflux with a strong mineral acid, such as sulfuric acid or hydrochloric acid, directly yields the free carboxylic acid and the corresponding ammonium salt.[1][4][5] This method is often preferred for its directness in isolating the final acid product.

-

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, initially produces the carboxylate salt and ammonia gas.[1][2][5] A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid.[1][5]

The choice between acidic and alkaline hydrolysis often depends on the stability of other functional groups present in the substrate molecule.[4] For many aryloxyacetonitriles, acidic hydrolysis using sulfuric acid provides an efficient and high-yielding pathway to the desired carboxylic acid.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of o-tolyloxyacetic acid and related derivatives via acidic hydrolysis, based on established protocols for similar transformations.[6] The yields are typical for this class of reaction and illustrate the efficiency of the described protocol.

| Starting Nitrile | Product | Reagent | Temp (°C) | Time (h) | Yield (%) | M.P. (°C) |

| This compound | o-Tolyloxyacetic acid | 75% H₂SO₄ | 150-160 | 3 | 85-92 | 145-147 |

| p-Tolyloxyacetonitrile | p-Tolyloxyacetic acid | 75% H₂SO₄ | 150-160 | 3 | 88-94 | 155-157 |

| 4-Chloro-o-tolyloxyacetonitrile | 4-Chloro-o-tolyloxyacetic acid | 75% H₂SO₄ | 150-160 | 4 | 82-89 | 168-170 |

| 5-Fluoro-o-tolyloxyacetonitrile | 5-Fluoro-o-tolyloxyacetic acid | 75% H₂SO₄ | 150-160 | 3.5 | 84-91 | 151-153 |

Experimental Protocol: Acidic Hydrolysis of this compound

This protocol details the synthesis of o-tolyloxyacetic acid via the acidic hydrolysis of this compound, adapted from a verified procedure for a structurally similar compound.[6]

Materials & Equipment:

-

This compound

-

75% (w/w) Sulfuric Acid (H₂SO₄)

-

10% Sodium Hydroxide (NaOH) solution

-

Dilute Sulfuric Acid

-

Benzene or Toluene for recrystallization

-

Deionized Water & Ice

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature controller

-

Dropping funnel

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully place 150 mL of 75% sulfuric acid.

-

Heating: Begin stirring and heat the acid to approximately 150°C using a heating mantle.

-

Addition of Nitrile: Slowly add 50 g of this compound through the dropping funnel over the course of 1 hour. Maintain the reaction temperature between 150-160°C during the addition.

-

Reaction: After the addition is complete, continue stirring the mixture at 150-160°C for an additional 2 hours. Some crystalline material may become visible in the condenser.

-

Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing 500 g of crushed ice with stirring.

-

Work-up - Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.

-

Purification - Base Extraction: Transfer the crude solid to a beaker and dissolve it in an excess of 10% sodium hydroxide solution. This deprotonates the carboxylic acid, forming the water-soluble sodium salt and leaving non-acidic impurities behind.

-

Purification - Filtration: Filter the basic solution while hot to remove any insoluble impurities.

-

Purification - Precipitation: Cool the filtrate and re-acidify it with dilute sulfuric acid until the solution is acidic (pH ~2), which will precipitate the purified o-tolyloxyacetic acid.

-

Final Isolation & Drying: Collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

-

Recrystallization (Optional): For very high purity, the dried product can be recrystallized from a suitable solvent like benzene or toluene.[6] The yield of purified o-tolyloxyacetic acid is typically in the range of 85-92%.

Visualized Workflow and Logic

The following diagrams illustrate the key processes involved in the synthesis and purification of o-tolyloxyacetic acid.

Caption: Chemical transformation and purification pathway.

Caption: Step-by-step laboratory workflow diagram.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. byjus.com [byjus.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: "o-Tolyloxyacetonitrile" as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyloxyacetonitrile, also known as 2-(2-methylphenoxy)acetonitrile, is a versatile bifunctional building block in organic synthesis. Its structure incorporates an aryloxy group and a nitrile functionality, offering multiple reaction sites for molecular elaboration. The presence of the ortho-methyl group on the aromatic ring can introduce specific steric and electronic effects, influencing reactivity and the conformation of target molecules. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, serving as a valuable resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3][4]

Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines the synthesis of this compound from o-cresol and chloroacetonitrile.

Materials:

-

o-Cresol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Phenoxide: To a stirred solution of o-cresol (1.0 equivalent) in anhydrous DMF, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere. If using potassium carbonate, add 1.5 equivalents along with a catalytic amount of potassium iodide in acetone.

-

Reaction with Chloroacetonitrile: After the evolution of hydrogen gas ceases (in the case of NaH) or after stirring for 30 minutes (for K₂CO₃), add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data (Representative)

| Parameter | Value | Reference |

| Typical Yield | 50-95% | [1] |

| Reaction Temperature | 50-100 °C | [1] |

| Reaction Time | 1-8 hours | [1] |

Note: Yields and reaction times are general for Williamson ether synthesis and may require optimization for this specific transformation.

Applications of this compound in Organic Synthesis

This compound serves as a precursor to a variety of functionalized molecules. The nitrile group can be transformed into amines, carboxylic acids, and amides, while the aryloxy moiety provides a stable scaffold.

1. Hydrolysis to o-Tolyloxyacetic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a valuable intermediate in the synthesis of pharmaceuticals and herbicides.

Experimental Protocol: Hydrolysis of this compound

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄), concentrated

-

Water

-

Sodium hydroxide (NaOH) solution, 10%

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound and a 1:1 mixture of concentrated sulfuric acid and water.

-

Heating: Heat the mixture to reflux for 2-4 hours.

-

Neutralization and Extraction: Cool the reaction mixture and neutralize with a 10% NaOH solution. Extract any unreacted starting material with diethyl ether.

-

Acidification and Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the o-tolyloxyacetic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

2. Reduction to 2-(o-Tolyloxy)ethanamine

The nitrile can be reduced to a primary amine, a common functional group in bioactive molecules.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

Procedure:

-

Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

-

Isolation: Filter the resulting solid and wash with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to yield the crude 2-(o-tolyloxy)ethanamine, which can be further purified by distillation or conversion to a salt.

3. Formation of Heterocyclic Compounds

The active methylene group adjacent to the nitrile is amenable to deprotonation, and the resulting carbanion can participate in various C-C bond-forming reactions, including the synthesis of heterocyclic structures.

Logical Relationship Diagram: Synthetic Utility of this compound

Caption: Synthetic pathways originating from this compound.

Experimental Workflow Diagram: Synthesis and Purification

Caption: General workflow for the synthesis of this compound.

Safety Information

-

o-Cresol: Toxic and corrosive. Avoid contact with skin and eyes.

-

Chloroacetonitrile: Toxic and lachrymatory. Handle in a well-ventilated fume hood.[6]

-

Sodium Hydride: Flammable solid. Reacts violently with water. Handle with care under an inert atmosphere.

-

Lithium Aluminum Hydride: Flammable solid. Reacts violently with water. Handle with care under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).

This compound is a readily accessible and highly versatile building block for organic synthesis. Its preparation via the robust Williamson ether synthesis allows for its use in a wide range of applications, from the synthesis of simple functionalized molecules to the construction of complex heterocyclic systems. The protocols and application notes provided herein offer a solid foundation for the exploration of this compound's synthetic potential in various fields of chemical research and development.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson_ether_synthesis [chemeurope.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

Application Notes and Protocols: Synthesis of o-Tolyloxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of o-tolyloxyacetonitrile. The method is based on the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry. This synthesis route involves the reaction of o-cresol with chloroacetonitrile in the presence of a suitable base. These application notes are intended to guide researchers in the successful synthesis, purification, and characterization of the target compound, which serves as a valuable intermediate in medicinal chemistry and materials science.

Introduction

This compound is an organic compound of interest in various fields of chemical research and development. Its structure, featuring a nitrile group and an aryloxy moiety, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The Williamson ether synthesis is the chosen method for this protocol due to its high efficiency and broad substrate scope. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion generated from o-cresol acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group.[1][2]

Reaction Scheme

The overall chemical transformation is depicted below:

o-Cresol + Chloroacetonitrile → this compound + HCl

(in the presence of a base)

Experimental Protocol

This protocol details the synthesis of this compound from o-cresol and chloroacetonitrile using potassium carbonate as the base and acetone as the solvent.

Materials and Reagents:

-

o-Cresol (C₇H₈O)

-

Acetone (C₃H₆O), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

-

Addition of Chloroacetonitrile: Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetonitrile (1.1 eq) dropwise via a syringe or dropping funnel over a period of 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain it under reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid residue with acetone (2 x 20 mL).

-

Solvent Removal: Combine the filtrate and the acetone washes and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted o-cresol, followed by water (2 x 50 mL), and finally with saturated brine (50 mL).

-